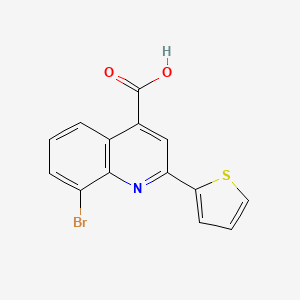
8-Bromo-2-thien-2-ylquinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-bromo-2-(thiophen-2-yl)quinoline-4-carboxylic acid is a heterocyclic compound that combines a quinoline core with a thiophene ring and a carboxylic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-2-(thiophen-2-yl)quinoline-4-carboxylic acid typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using classical methods such as the Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes reactions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced through various cyclization reactions, such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses.
Carboxylation: The carboxylic acid group is typically introduced through carboxylation reactions involving carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, solvents, and reaction conditions that are scalable and cost-effective .
Chemical Reactions Analysis
Types of Reactions
8-bromo-2-(thiophen-2-yl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: Palladium catalysts, amines, thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, de-brominated products
Substitution: Various substituted quinoline derivatives
Scientific Research Applications
8-bromo-2-(thiophen-2-yl)quinoline-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer, anti-inflammatory, and antimicrobial compounds.
Materials Science: The compound is explored for its potential use in organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Biological Studies: It is used in the study of biological pathways and molecular interactions due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 8-bromo-2-(thiophen-2-yl)quinoline-4-carboxylic acid depends on its specific application:
Medicinal Chemistry: The compound may act by inhibiting specific enzymes or receptors involved in disease pathways.
Materials Science: In electronic applications, the compound’s mechanism involves its ability to transport charge and interact with other components in electronic devices.
Comparison with Similar Compounds
Similar Compounds
2-bromoquinoline: Similar structure but lacks the thiophene and carboxylic acid groups.
Thiophene-2-carboxylic acid: Contains the thiophene and carboxylic acid groups but lacks the quinoline core.
Quinoline-4-carboxylic acid: Contains the quinoline and carboxylic acid groups but lacks the thiophene ring.
Uniqueness
8-bromo-2-(thiophen-2-yl)quinoline-4-carboxylic acid is unique due to the combination of the quinoline core, thiophene ring, and carboxylic acid group, which imparts distinct chemical and biological properties. This combination allows for diverse applications in medicinal chemistry and materials science .
Biological Activity
8-Bromo-2-thien-2-ylquinoline-4-carboxylic acid is a heterocyclic compound with potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C14H8BrNO2S
- Molecular Weight : 334.19 g/mol
- CAS Number : 139063-59-3
The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors. Research indicates that it may exhibit effects through:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular responses.
- Modulation of Signaling Pathways : It may affect signaling pathways related to inflammation and cell proliferation, contributing to its potential anticancer properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that the compound can induce apoptosis in various cancer cell lines by:
- Downregulating Anti-apoptotic Proteins : The compound reduces the expression of proteins such as Bcl-2, promoting apoptosis.
- Inducing Cell Cycle Arrest : It has been observed to cause G1 phase arrest in cancer cells, inhibiting their proliferation.
Antimicrobial Activity
Research also suggests that this compound possesses antimicrobial properties. It has been tested against several bacterial strains, showing significant inhibition of growth, which may be attributed to its ability to disrupt bacterial cell membranes.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Demonstrated that this compound significantly inhibited the growth of breast cancer cells (MCF-7) with an IC50 value of 12 µM. |
| Study 2 | Showed antimicrobial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) of 15 µg/mL and 20 µg/mL, respectively. |
| Study 3 | Investigated the compound's effects on apoptosis in human leukemia cells, revealing increased caspase activity indicative of apoptotic cell death. |
Properties
Molecular Formula |
C14H8BrNO2S |
|---|---|
Molecular Weight |
334.19 g/mol |
IUPAC Name |
8-bromo-2-thiophen-2-ylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C14H8BrNO2S/c15-10-4-1-3-8-9(14(17)18)7-11(16-13(8)10)12-5-2-6-19-12/h1-7H,(H,17,18) |
InChI Key |
GKOWGNIOHLYQMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)N=C(C=C2C(=O)O)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















